molecular formula C20H16BrNO4 B3002110 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide CAS No. 832674-61-0

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide

Cat. No.: B3002110
CAS No.: 832674-61-0
M. Wt: 414.255
InChI Key: WFPZIQSTDRRMMR-UHFFFAOYSA-N
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Description

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Formylation: Addition of the formyl group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Acylation: Formation of the acetamide linkage with naphthalene.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Halogen substitution reactions involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 2-(5-bromo-4-carboxy-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide.

    Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide.

    Substitution: 2-(5-methoxy-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-4-formyl-2-hydroxyphenoxy)-N-(naphthalen-1-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(5-chloro-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c1-25-18-9-14(11-23)16(21)10-19(18)26-12-20(24)22-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPZIQSTDRRMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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